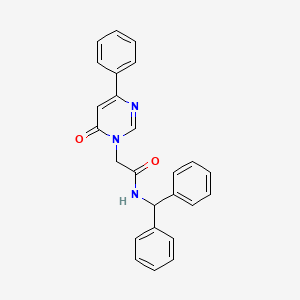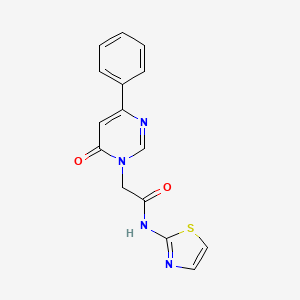
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide, or 6-OPT, is a novel small molecule that has been studied for its potential therapeutic applications in a variety of diseases. 6-OPT is a member of the dihydropyrimidinone family of compounds, which have been studied for their anti-inflammatory and anti-cancer activities. 6-OPT has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activity.
Aplicaciones Científicas De Investigación
6-OPT has been studied for its potential therapeutic applications in a variety of diseases. In particular, 6-OPT has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. In preclinical studies, 6-OPT has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in vivo. 6-OPT has also been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
Mecanismo De Acción
The exact mechanism of action of 6-OPT is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of pro-inflammatory molecules such as cytokines and prostaglandins. 6-OPT has also been found to inhibit the activity of enzymes involved in the biosynthesis of cancer-promoting molecules such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
6-OPT has been found to possess a variety of biochemical and physiological effects. In preclinical studies, 6-OPT has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in vivo. 6-OPT has also been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. In addition, 6-OPT has been found to possess anti-oxidant and anti-apoptotic activities, as well as modulate the activity of a variety of cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-OPT in laboratory experiments include its relatively low cost, easy synthesis, and wide range of biological activities. The main limitations of using 6-OPT in laboratory experiments include its limited availability and potential for toxicity in high concentrations.
Direcciones Futuras
Future research on 6-OPT should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in various diseases. In particular, further studies should be conducted to explore 6-OPT’s potential to treat cancer, inflammation, and infectious diseases. Additionally, further studies should be conducted to investigate the potential toxic effects of 6-OPT in high concentrations. Finally, further studies should be conducted to explore the potential synergistic effects of 6-OPT with other drugs, as well as its potential to be used in combination therapies.
Métodos De Síntesis
6-OPT can be synthesized in a two-step process using commercially available starting materials. In the first step, 4-phenyl-1,6-dihydropyrimidine is reacted with thiazole-2-carboxylic acid to form a thiazole-2-ylacetamide intermediate. In the second step, the intermediate is reacted with 6-oxo-4-phenyl-1,6-dihydropyrimidine to form the final product. The reaction conditions for each step are mild, and the final product can be obtained in good yields.
Propiedades
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(18-15-16-6-7-22-15)9-19-10-17-12(8-14(19)21)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWCUBURIYFZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541354.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)
![N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541365.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6541373.png)
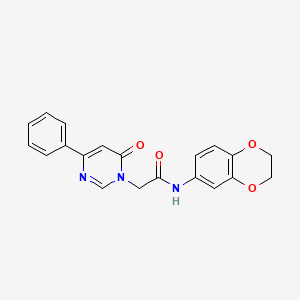
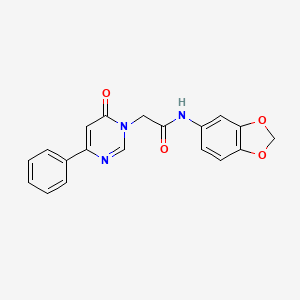
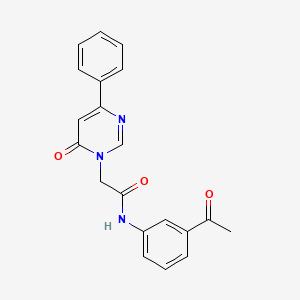
![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)
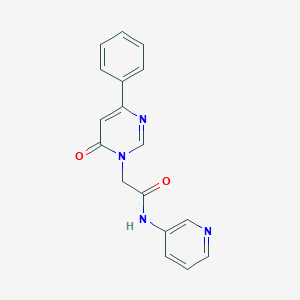
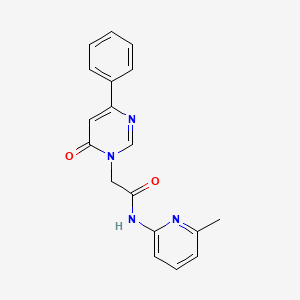
![N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541428.png)
